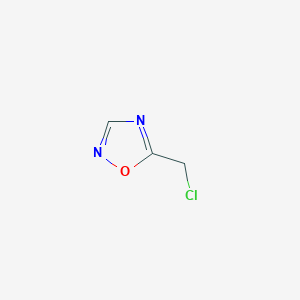

5-(Chloromethyl)-1,2,4-oxadiazole

Beschreibung

Overview of the 1,2,4-Oxadiazole (B8745197) Heterocyclic System in Synthetic Organic Chemistry

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen atom, two nitrogen atoms, and two carbon atoms. ijpsr.info First synthesized in 1884 by Tiemann and Krüger, this heterocyclic system has become a staple in synthetic organic chemistry. chim.it Its structure is characterized by a low level of aromaticity and a susceptible O-N bond, which can undergo cleavage under certain conditions, leading to various molecular rearrangements. chim.it

The synthesis of 1,2,4-oxadiazoles is most commonly achieved through the cyclization of O-acylamidoximes, which are themselves typically prepared from the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. chim.ittandfonline.com Another prevalent method involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itrjptonline.org The versatility of these synthetic routes allows for the introduction of a wide array of substituents onto the oxadiazole core, making it a highly adaptable scaffold for various chemical applications. tandfonline.com

The 1,2,4-oxadiazole nucleus is considered a bioisostere of ester and amide groups, meaning it can often replace these functional groups in a molecule without significantly altering its biological activity. chim.itrjptonline.org This property, combined with its chemical stability, has made the 1,2,4-oxadiazole ring a valuable component in the design of new therapeutic agents and other functional organic materials. beilstein-journals.orgnih.gov

Positional Isomerism and Substituent Effects within the 1,2,4-Oxadiazole Nucleus

The 1,2,4-oxadiazole ring has four isomers depending on the arrangement of the nitrogen and oxygen atoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.govlongdom.org Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied due to their greater stability. ijpsr.info The 1,2,4-oxadiazole ring itself has two carbon atoms at positions 3 and 5, which are common sites for substitution.

The electronic nature of substituents on the 1,2,4-oxadiazole ring significantly influences its reactivity. The ring is considered electron-poor due to the presence of two electronegative nitrogen atoms and an oxygen atom. rjptonline.orgnih.gov The electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced at the C5 position than at the C3 position. rjptonline.orgnih.gov This differential reactivity is a key consideration in the strategic design of synthetic pathways involving this heterocycle. For instance, the C5 position is more susceptible to nucleophilic attack. chim.it

Strategic Importance of 5-(Chloromethyl)-1,2,4-oxadiazole as a Functionalized Synthon

This compound is a particularly valuable synthetic intermediate. The chloromethyl group at the 5-position serves as a reactive handle, allowing for a variety of subsequent chemical transformations. The chlorine atom can be readily displaced by a range of nucleophiles in SN2 reactions, providing a straightforward method for introducing diverse functionalities. beilstein-journals.org

The synthesis of this compound derivatives is typically achieved by reacting an N-hydroxy benzamidine (B55565) or other suitable amidoxime with chloroacetyl chloride. beilstein-journals.orgfrontiersin.org This reaction proceeds through the formation of an intermediate which then cyclizes to form the desired 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole. frontiersin.org

The reactivity of the chloromethyl group has been exploited in numerous synthetic applications. For example, it can react with potassium cyanide to form the corresponding acetonitrile (B52724) derivative, which can then undergo further reactions. beilstein-journals.orgnih.gov It has also been used in the synthesis of various thioether and other heterocyclic derivatives. researchgate.netscispace.com The ability to introduce a wide range of substituents via the chloromethyl group makes this compound a crucial and versatile building block in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c4-1-3-5-2-6-7-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZBRFZFJCRLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69146-79-8 | |

| Record name | 5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 5 Chloromethyl 1,2,4 Oxadiazole

Cyclocondensation Approaches to the 1,2,4-Oxadiazole (B8745197) Core

The most prevalent and versatile method for synthesizing the 1,2,4-oxadiazole ring is through the cyclocondensation of an amidoxime (B1450833) with a suitable acylating agent. This approach allows for the direct installation of the desired substituents at the C3 and C5 positions of the heterocyclic ring.

The cornerstone of 5-(chloromethyl)-1,2,4-oxadiazole synthesis is the reaction between an amidoxime and chloroacetyl chloride. clockss.orgresearchgate.netresearchgate.net This process occurs in two distinct stages: O-acylation followed by cyclodehydration.

O-Acylation: The initial step involves the acylation of the amidoxime's hydroxyl group with chloroacetyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen chloride (HCl) gas evolved during the reaction. chemicalbook.comgrowingscience.com The nucleophilic oxygen of the amidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an O-acyl amidoxime intermediate. clockss.org

Cyclization (Cyclodehydration): The O-acylated intermediate is then subjected to thermal conditions, often by refluxing in a high-boiling point solvent like toluene (B28343) or xylene, to induce cyclization. clockss.orgchemicalbook.comsmolecule.comfrontiersin.org This intramolecular condensation involves the elimination of a water molecule, resulting in the formation of the stable 1,2,4-oxadiazole ring. smolecule.com

The general reaction scheme is as follows: Amidoxime + Chloroacetyl Chloride → O-(chloroacetyl)amidoxime intermediate → this compound + H₂O

This method is widely cited due to its reliability and the commercial availability of the necessary reagents. frontiersin.orgbeilstein-journals.orgbeilstein-journals.org

The flexibility of the cyclocondensation approach allows for the synthesis of a wide array of 3-substituted-5-(chloromethyl)-1,2,4-oxadiazoles by varying the initial amidoxime. For instance, reacting various para-substituted benzamidoximes with chloroacetyl chloride yields the corresponding 3-(p-substituted-phenyl)-5-(chloromethyl)-1,2,4-oxadiazoles. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org

Reaction conditions can be tailored to optimize yield and purity. The choice of base and solvent, along with temperature and reaction time, plays a crucial role. While some procedures report a one-pot synthesis by refluxing the amidoxime and chloroacetyl chloride in benzene, others employ a two-stage process. beilstein-journals.orgyok.gov.tr A common two-stage approach involves the initial acylation at a lower temperature (0-20°C) in a solvent like dichloromethane (B109758) (DCM), followed by isolation of the intermediate, which is then cyclized under reflux in toluene. chemicalbook.comsmolecule.comrsc.org

| Starting Amidoxime | Solvent(s) | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Substituted benzamidoximes | Benzene | Not specified (reflux implies base may not be separately added) | Reflux | Not specified | beilstein-journals.orgbeilstein-journals.org |

| Benzamidoxime hydrochloride | Dichloromethane (DCM) then Toluene | Triethylamine | Acylation at 0-20°C, then reflux in Toluene for 12h | Up to 99% | chemicalbook.com |

| Aryl amidoximes | Dry Acetone (B3395972) then Toluene | Not specified | Reaction with chloroacetyl chloride, then reflux in Toluene | Not specified | frontiersin.org |

| 3-Hydroxybenzamidoxime | Not specified | Not specified | Reaction with Chloroacetyl chloride | Not specified | thieme-connect.com |

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis, researchers have explored advanced techniques and optimized reaction parameters.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of 1,2,4-oxadiazoles. asianpubs.orgresearchgate.net By utilizing microwave irradiation, the cyclocondensation reaction can be completed in a fraction of the time required for conventional heating methods, often in minutes rather than hours. smolecule.comrsc.org This rapid heating leads to higher reaction rates and can result in improved yields and cleaner reaction profiles. smolecule.com For example, the synthesis of 3,5-disubstituted-1,2,4-oxadiazole analogues has been successfully achieved using microwave irradiation, significantly reducing reaction times while maintaining good yields. asianpubs.orgresearchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 12+ hours | 1.5–2 hours | smolecule.com |

| Reported Yields | Variable, often lower | 73–90% (for analogous oxadiazoles) | smolecule.com |

| Conditions | Reflux in high-boiling solvents (e.g., Toluene) | 80–100°C under microwave irradiation | smolecule.com |

The choice of solvent is critical in the synthesis of this compound as it influences reaction rates, yields, and the ease of product isolation. A dual-solvent system is frequently employed to accommodate the different requirements of the acylation and cyclization steps. chemicalbook.comsmolecule.comrsc.org

Acylation Step: Solvents like dichloromethane (DCM) are ideal for the initial O-acylation because they are relatively low-boiling and facilitate reactions at controlled, lower temperatures (e.g., 0°C). chemicalbook.comsmolecule.com

Cyclization Step: High-boiling solvents such as toluene or xylene are required for the subsequent thermal cyclodehydration, which necessitates elevated temperatures (reflux) to proceed efficiently. smolecule.comfrontiersin.orgrsc.org

Other solvents reported in the synthesis of related oxadiazoles (B1248032) include acetone, acetonitrile (B52724) (MeCN), and dimethylformamide (DMF), often used in conjunction with specific bases or for subsequent modification reactions. frontiersin.orgbeilstein-journals.orgresearchgate.netresearchgate.net For instance, the reaction of 3-aryl-5-chloromethyl-1,2,4-oxadiazoles with potassium cyanide has been optimized in acetonitrile. beilstein-journals.org The synthesis of certain analogues via substitution reactions has been carried out in acetone with potassium carbonate as the base. asianpubs.orgresearchgate.net

Preparation of Substituted this compound Analogues

The synthesis of analogues of this compound can be achieved in two primary ways:

Reaction Pathways and Mechanistic Aspects of 5 Chloromethyl 1,2,4 Oxadiazole Transformations

Nucleophilic Displacement Reactions at the Chloromethyl Moiety

The chlorine atom in the chloromethyl group of 5-(chloromethyl)-1,2,4-oxadiazole is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is the foundation for the introduction of various functional groups at the 5-position of the oxadiazole ring.

S_N2 Reactivity with Various Nucleophiles

The reaction of this compound with a range of nucleophiles proceeds via a typical S_N2 mechanism. This has been demonstrated with nucleophiles such as cyanide, thiocyanate (B1210189), and various nitrogen-containing heterocycles like imidazole, triazole, and benzotriazole (B28993) derivatives. beilstein-journals.orgnih.gov The electrophilic carbon of the chloromethyl group is attacked by the nucleophile, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

For instance, the reaction with potassium cyanide (KCN) is intended to produce the corresponding cyanomethyl derivative through a simple S_N2 pathway. beilstein-journals.orgnih.gov However, this reaction can lead to more complex outcomes, as will be discussed later. Similarly, reactions with imidazole, triazole, and benzotriazole result in the N-alkylation of these heterocycles, linking them to the 1,2,4-oxadiazole (B8745197) ring via a methylene (B1212753) bridge. nih.gov These reactions are fundamental in creating more elaborate molecular architectures based on the 1,2,4-oxadiazole scaffold.

Formation of 5-(Thiocyanatomethyl)-1,2,4-oxadiazole Derivatives

A noteworthy example of nucleophilic substitution is the synthesis of 5-(thiocyanatomethyl)-1,2,4-oxadiazole derivatives. uludag.edu.trresearchgate.net This is typically achieved by treating 3-aryl-5-chloromethyl-1,2,4-oxadiazoles with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH4SCN). uludag.edu.tr The reaction is effectively carried out in a solvent like triethylene glycol at elevated temperatures, for instance, 60 °C, yielding the desired thiocyanatomethyl products in good yields. uludag.edu.tr These thiocyanate derivatives are valuable intermediates themselves, for example, in the synthesis of thioethers via the modified Riemschneider reaction. uludag.edu.tr

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 3-aryl-5-chloromethyl-1,2,4-oxadiazole | NH4SCN | Triethylene glycol | 60 | 3-aryl-5-thiocyanatomethyl-1,2,4-oxadiazole | ~Quantitative | uludag.edu.tr |

| 3-(4-chlorophenyl)-5-chloromethyl-1,2,4-oxadiazole | NH4SCN | Triethylene glycol | 60 | 3-(4-chlorophenyl)-5-thiocyanatomethyl-1,2,4-oxadiazole | 96 | uludag.edu.tr |

Alkylation Reactions Leading to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The electrophilic nature of the chloromethyl group in this compound facilitates its use as an alkylating agent, leading to the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. beilstein-journals.orgnih.govsmolecule.com

Carbon-Carbon Bond Formation: An interesting and somewhat unexpected C-C bond formation occurs during the reaction of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with potassium cyanide. beilstein-journals.orgnih.gov Instead of simple cyanation, a trisubstituted acetonitrile (B52724) derivative is formed. beilstein-journals.orgnih.gov The proposed mechanism involves the initial S_N2 reaction to form the expected cyanomethyl oxadiazole. Subsequently, the acidic proton on the carbon adjacent to the nitrile group is abstracted by a cyanide anion. The resulting carbanion then acts as a nucleophile, attacking another molecule of the starting chloromethyl oxadiazole. This process repeats, leading to the formation of a trisubstituted acetonitrile. beilstein-journals.orgnih.gov

Carbon-Nitrogen Bond Formation: The reaction of this compound derivatives with various nitrogen-based nucleophiles is a common strategy for C-N bond formation. researchgate.netresearchgate.net This has been utilized in the synthesis of macrocyclic compounds containing the 1,2,4-oxadiazole moiety. researchgate.net For example, azamacrocycles can be N-substituted by reacting with 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles, thereby incorporating the oxadiazole unit into a larger ring structure. researchgate.net

Unconventional and Cascade Reactions Involving this compound

Beyond simple nucleophilic substitutions, this compound and its derivatives can participate in more complex and sometimes unexpected reaction pathways, including cascade reactions and transformations leading to a variety of products.

Non-Reductive Decyanation Pathways to Acetonitriles and Alkanes

A particularly intriguing and unconventional reaction is the non-reductive decyanation observed when 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles are treated with potassium cyanide. beilstein-journals.orgnih.govbeilstein-journals.org This reaction can lead to the formation of not only the expected trisubstituted acetonitriles but also their corresponding alkanes, which are decyanated products. beilstein-journals.orgnih.govbeilstein-journals.org

The formation of these alkanes represents a novel decyanation process where the nitrile group of the trisubstituted acetonitrile is removed. beilstein-journals.orgnih.gov The proposed mechanism for this transformation involves the in situ generation of hydrogen cyanide (HCN) and potentially the extrusion of cyanogen (B1215507), although cyanogen itself has not been detected or isolated. beilstein-journals.orgnih.gov This decyanation is significant as it provides a new synthetic route for converting trisubstituted acetonitriles into alkanes under non-reductive conditions. beilstein-journals.orgnih.gov The reaction conditions, such as temperature and the stoichiometry of KCN, can influence the product distribution between the acetonitrile and the alkane. beilstein-journals.orgbeilstein-journals.org

| Starting Material | Reagent | Conditions | Major Product(s) | Reference |

| 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles | KCN (excess) | CH3CN, rt | Trisubstituted acetonitriles | beilstein-journals.org |

| 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles | KCN | CH3CN, 100 °C | Alkanes (decyanated products) | beilstein-journals.orgbeilstein-journals.org |

Complex Product Distributions and Mechanistic Elucidation in Multi-Step Transformations

The reaction of 5-(chloromethyl)-1,2,4-oxadiazoles can lead to complex product mixtures, necessitating careful mechanistic investigation to understand the underlying pathways. The reaction with KCN is a prime example, where the initial expectation of a simple S_N2 reaction is complicated by subsequent alkylations and an unprecedented decyanation. beilstein-journals.orgnih.gov

Initial investigations into the reaction of 5-chloromethyl-3-phenyl-1,2,4-oxadiazole with excess KCN in refluxing acetonitrile surprisingly yielded a mixture of the trisubstituted acetonitrile and the corresponding alkane, with the alkane being the major product at higher temperatures. beilstein-journals.org By adjusting the reaction conditions, such as using a lower temperature and a controlled amount of KCN, the formation of the trisubstituted acetonitrile could be favored. beilstein-journals.org The elucidation of the structures of these complex products required extensive spectroscopic analysis, including IR, 1H NMR, 13C NMR, 2D NMR, and mass spectrometry, as well as X-ray crystallography for definitive structural confirmation. beilstein-journals.orgnih.gov These studies highlight the importance of a thorough mechanistic understanding to control the outcome of reactions involving the versatile this compound core.

Hydrolytic Transformations of the Chloromethyl Group

The intended hydrolytic transformation involves the nucleophilic substitution of the chlorine atom by a hydroxyl group, which would yield (1,2,4-oxadiazol-5-yl)methanol. This reaction is of interest for the synthesis of further derivatives where a primary alcohol functionality is desired.

Detailed Research Findings

Research into the reactivity of this compound and its derivatives indicates that the chloromethyl group is readily susceptible to nucleophilic substitution by a variety of nucleophiles. beilstein-journals.org However, specific studies focusing exclusively on hydrolysis (using water or hydroxide (B78521) ions as the nucleophile) are less common, and the available literature suggests that the reaction is not always straightforward.

In some cases, the hydrolytic conditions can lead to undesired side reactions. For instance, attempts to hydrolyze a related hydrazonomethyl derivative of a 3-amino-4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)furazan were reported to be unsuccessful in producing the corresponding aldehyde. researchgate.net Notably, under alkaline hydrolysis conditions, the 1,2,4-oxadiazole ring was susceptible to opening, yielding an amidoxime (B1450833) of 4-aminofurazan-3-carboxylic acid. researchgate.net This highlights a critical competing reaction pathway where the integrity of the heterocyclic ring is compromised.

The stability of the 1,2,4-oxadiazole ring is a key consideration. This heterocycle is often employed in medicinal chemistry as a bioisosteric replacement for ester and amide groups, in part due to its generally higher stability towards hydrolysis. frontiersin.orgresearchgate.net This inherent stability can make the selective hydrolysis of a substituent, such as the chloromethyl group, challenging.

Despite these challenges, evidence for the successful hydrolysis of the chloromethyl group does exist. For example, in the context of stability testing of 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole, one of the observed degradation products is 3-(methoxymethyl)-5-hydroxymethyl-1,2,4-oxadiazole, which is the direct result of the hydrolysis of the chloromethyl group. This suggests that under specific, albeit not fully detailed, conditions, the desired transformation can be achieved.

The reaction mechanism for the hydrolysis of the chloromethyl group is anticipated to proceed via a standard nucleophilic substitution pathway (S(_N)1 or S(_N)2), depending on the reaction conditions.

Under neutral or mildly acidic conditions , the reaction likely follows an S(_N)2 mechanism, where a water molecule acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. A subsequent deprotonation of the resulting oxonium ion would yield the final alcohol product.

Under basic conditions , the more nucleophilic hydroxide ion would be the primary attacking species in an S(_N)2 reaction. However, as noted, strongly basic conditions can also promote the cleavage of the 1,2,4-oxadiazole ring itself. researchgate.net

The following table summarizes the potential products of the hydrolytic transformation of this compound under different conditions, based on available literature.

| Starting Material | Conditions | Major Product(s) | Reference(s) |

| 3-Amino-4-(5-(hydrazonomethyl)-1,2,4-oxadiazol-3-yl)furazan | Alkaline Hydrolysis | 4-Aminofurazan-3-carboxylic acid amidoxime (from ring opening) | researchgate.net |

| 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | Degradation (unspecified conditions) | 3-(Methoxymethyl)-5-hydroxymethyl-1,2,4-oxadiazole |

Given the propensity for ring opening under harsh hydrolytic conditions, achieving a selective and high-yield conversion of this compound to (1,2,4-oxadiazol-5-yl)methanol likely requires carefully controlled conditions, such as a weakly basic medium or a buffered system, to favor the nucleophilic substitution at the chloromethyl group while preserving the integrity of the oxadiazole ring. Further research would be beneficial to fully delineate the optimal conditions for this transformation.

Synthetic Utility of 5 Chloromethyl 1,2,4 Oxadiazole in Organic Synthesis

Versatility as a Key Building Block for Diversified Heterocyclic Scaffolds

5-(Chloromethyl)-1,2,4-oxadiazole is a pivotal starting material for the synthesis of various heterocyclic systems. The presence of the reactive chloromethyl group allows for straightforward nucleophilic substitution reactions, enabling the introduction of different functionalities and the construction of new ring systems. This adaptability makes it a key component in the generation of diverse chemical libraries for drug discovery and other applications.

The 1,2,4-oxadiazole (B8745197) ring itself is a significant pharmacophore, known to be a bioisosteric equivalent of amide and ester groups, which can enhance the pharmacological profile of a molecule. Its incorporation into larger scaffolds can lead to compounds with a range of biological activities. For instance, derivatives of this compound have been used to create compounds with potential nematicidal activity. mdpi.com

Precursor to Structurally Complex 1,2,4-Oxadiazole Derivatives

The reactivity of the chloromethyl group is central to the role of this compound as a precursor to more elaborate derivatives. This functional group is readily displaced by a variety of nucleophiles, paving the way for the synthesis of a multitude of substituted 1,2,4-oxadiazoles.

Synthesis of 5-(Alkylthiomethyl)-3-aryl-1,2,4-oxadiazoles

One notable application is the synthesis of 5-(alkylthiomethyl)-3-aryl-1,2,4-oxadiazoles. These compounds can be prepared through the reaction of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles with thiols. A modified Riemschneider reaction provides a pathway to synthesize thioether derivatives. In this method, 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds react with ammonium (B1175870) thiocyanate (B1210189) to yield the corresponding thiocyanate derivatives, which are then reacted with alcohols to form the thioethers. researchgate.net

Another approach involves the direct reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with potassium cyanide, which can lead to the formation of acetonitriles. beilstein-journals.orgbeilstein-journals.org These acetonitriles can serve as intermediates for further functionalization.

| Starting Material | Reagent | Product | Yield (%) |

| 5-(chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole | KCN | 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)acetonitrile | 75-85 |

| 5-(chloromethyl)-3-(p-chlorophenyl)-1,2,4-oxadiazole | KCN | 2-(3-(p-chlorophenyl)-1,2,4-oxadiazol-5-yl)acetonitrile | 75-85 |

Derivatization to 5-Azidomethyl-1,2,4-oxadiazoles for Cycloaddition Reactions

The conversion of this compound to 5-azidomethyl-1,2,4-oxadiazole opens up a vast area of synthetic possibilities through cycloaddition reactions. The azide (B81097) functional group is a versatile dipole that readily participates in 1,3-dipolar cycloadditions with various dipolarophiles, such as alkynes and alkenes, to form triazoles and other nitrogen-containing heterocycles. sci-hub.se

This strategy has been employed to synthesize novel triazoles bearing both a 1,2,4-oxadiazole and a phenylsulfonyl group. researchgate.net The 1,3-dipolar cycloaddition of 5-azidomethyl-3-p-substituted phenyl-1,2,4-oxadiazoles with phenyl vinyl sulfone or bismaleimide (B1667444) yields complex heterocyclic structures. researchgate.nettubitak.gov.tr These reactions are often highly regioselective and efficient. researchgate.net For example, novel oxadiazolyl pyrrolo triazole diones have been synthesized through the 1,3-dipolar cycloaddition of 5-azidomethyl 3-aryl substituted 1,2,4-oxadiazoles with N-phenyl maleimide. nih.gov

The synthesis of these azido (B1232118) derivatives typically involves a chlorine-azide exchange reaction, where the chloromethyl group is displaced by an azide anion, often from sodium azide. sci-hub.se

| Dipolarophile | Product |

| Phenyl vinyl sulfone | 1-((3-(p-substituted)phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(phenylsulfonyl)-4,5-dihydro-1H-1,2,3-triazoles |

| N-phenyl maleimide | (3aS,6aR)-1-((3-(4-substituted phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d] beilstein-journals.orgbeilstein-journals.orgCurrent time information in Bangalore, IN.triazole-4,6(3aH,5H)-diones |

| Bismaleimide | bisdihydropyrrolo[3,4-d] beilstein-journals.orgbeilstein-journals.orgCurrent time information in Bangalore, IN.triazole-4,6(3aH, 5H)-diones |

Role in the Elaboration of Polyfunctionalized Organic Molecules

The utility of this compound extends to the construction of highly functionalized organic molecules. Its ability to act as an electrophile allows for its incorporation into larger, more complex structures through reactions with various nucleophiles.

For example, it has been used in the synthesis of pyrazole/1,2,4-oxadiazole conjugate ester derivatives through cesium carbonate-mediated esterification. researchgate.net It also serves as a key intermediate in the synthesis of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a multifunctional synthon for creating other 1,2,5-oxadiazole derivatives. scispace.com The chloromethyl group in this compound can react with N- and S-nucleophiles, further demonstrating its versatility. scispace.com

Furthermore, 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole derivatives have been coupled with quinazoline-4-ones to produce novel hybrid molecules with potential antiproliferative activity. frontiersin.org This highlights the importance of this building block in medicinal chemistry for the development of new therapeutic agents.

Theoretical and Computational Chemistry Studies on 5 Chloromethyl 1,2,4 Oxadiazole Systems

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 5-(chloromethyl)-1,2,4-oxadiazole and its analogs. These studies reveal that the 1,2,4-oxadiazole (B8745197) ring is generally electron-deficient. This deficiency makes the ring susceptible to nucleophilic attack, a key factor in its chemical reactivity.

The distribution of electron density is significantly influenced by the substituents attached to the ring. The chloromethyl group (-CH2Cl) at the C5 position is electron-withdrawing due to the electronegativity of the chlorine atom. This property makes the chloromethyl group a good leaving group, rendering the compound an effective alkylating agent.

DFT calculations on similar 1,2,4-oxadiazole systems provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a crucial indicator of electronic stability, with a typical gap for 1,2,4-oxadiazoles being around 5–6 eV. This relatively large gap suggests moderate electronic stability.

The reactivity of this compound derivatives is a subject of considerable interest. For instance, in reactions with potassium cyanide (KCN), the chloromethyl group is readily displaced to form the corresponding acetonitrile (B52724) derivative. beilstein-journals.org The electron-withdrawing or electron-donating nature of substituents on a phenyl ring at the 3-position can modulate this reactivity. beilstein-journals.org

| Property | Observation | Implication |

|---|---|---|

| HOMO-LUMO Gap | ~5–6 eV | Moderate electronic stability |

| Charge Distribution | Electron-deficient oxadiazole ring | Susceptible to nucleophilic attack |

| Chloromethyl Group | Electron-withdrawing | Acts as a good leaving group, making the compound a useful alkylating agent |

Mechanistic Probing through Transition State Calculations and Energy Profiles

Computational studies are crucial for mapping the reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, chemists can construct detailed energy profiles that illuminate the reaction mechanism.

A notable example is the reaction of 5-(chloromethyl)-3-(substituted-phenyl)-1,2,4-oxadiazoles with potassium cyanide (KCN). beilstein-journals.org This reaction can lead to the expected acetonitrile product through a standard SN2 mechanism. However, under certain conditions, it can also produce trisubstituted propane (B168953) derivatives via a non-reductive decyanation pathway. beilstein-journals.org

Transition state calculations for the initial SN2 reaction would show the cyanide ion attacking the carbon of the chloromethyl group, with the chlorine atom acting as the leaving group. For the subsequent decyanation pathway, a plausible mechanism involves the deprotonation of the α-carbon (adjacent to the nitrile) by a cyanide anion, forming a carbanion. beilstein-journals.org This carbanion can then react with another molecule of the starting material, leading to a cascade of reactions that ultimately form the trisubstituted propane. beilstein-journals.org Computational modeling of these steps, including the calculation of activation barriers, helps to validate the proposed mechanism.

Spectroscopic Property Prediction and Validation (e.g., NMR, IR, Mass Spectrometry) for Structural Assignment

Computational methods are widely used to predict spectroscopic data, which is then compared with experimental results to confirm the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. For this compound derivatives, the protons of the chloromethyl group typically resonate at a specific chemical shift. For example, in 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, these protons appear around δ 4.75 ppm in CDCl₃. In the ¹H NMR spectrum of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole, a singlet signal for the methylene (B1212753) protons (Cl-CH₂) is observed at δ 4.74. frontiersin.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. The 1,2,4-oxadiazole ring has characteristic vibrational modes. A medium-strong band between 1300–1050 cm⁻¹ can be attributed to the C–O–C vibration or the heteroatom ring deformation of the oxadiazole ring. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of a compound. beilstein-journals.orgnih.gov For 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to 1,2,4-oxadiazoles, the mass spectra often show molecular ions of medium intensity. nih.gov The base peak commonly corresponds to the acylium ions and nitrile radical ions formed by the cleavage of the heterocyclic ring. nih.gov

| Spectroscopic Technique | Predicted/Observed Feature | Compound/Fragment |

|---|---|---|

| ¹H NMR | δ 4.75 ppm (in CDCl₃) | Chloromethyl protons in 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole |

| ¹H NMR | δ 4.74 ppm | Methylene protons in 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole |

| IR | 1300–1050 cm⁻¹ | C–O–C vibration or ring deformation of the oxadiazole ring |

| Mass Spectrometry | Cleavage of the heteroatom ring | Formation of acylium and nitrile radical ions in 1,3,4-oxadiazoles |

Conformational Analysis of this compound and its Molecular Derivatives

For derivatives of this compound, the rotation around the single bond connecting the chloromethyl group to the oxadiazole ring, and the bonds within any larger substituents, will determine the preferred conformations. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the low-energy conformers. This information is valuable for understanding how these molecules might interact with biological targets, such as enzymes or receptors.

Advanced Methodologies and Future Research Perspectives

Development of Greener and More Sustainable Synthetic Routes to 5-(Chloromethyl)-1,2,4-oxadiazole

Traditional syntheses of the 1,2,4-oxadiazole (B8745197) ring often rely on harsh dehydrating agents and hazardous solvents. Modern research is focused on developing more environmentally benign alternatives that offer high efficiency and minimize waste.

One promising green approach is the use of microwave irradiation, which can dramatically reduce reaction times and improve yields in the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters. nih.govnih.gov This method often proceeds with catalysts like potassium carbonate (K2CO3) or ammonium (B1175870) fluoride (B91410) on alumina (B75360) (NH4F/Al2O3), providing a more sustainable pathway to 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov Another eco-friendly technique is mechanochemistry, which involves solid-state reactions induced by grinding or milling, often eliminating the need for solvents entirely. nih.gov While not yet specifically reported for this compound, its potential for quantitative yields and solvent-free conditions makes it a highly attractive area for future investigation. nih.gov

Recent advancements also include the development of novel cyclization reagents. For instance, a method for preparing 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole utilizes silicon and amide compounds as efficient cyclization agents, moving away from traditional harsh reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). acs.orggoogle.com Furthermore, visible-light-mediated photoredox catalysis represents another modern, green strategy for constructing the 1,2,4-oxadiazole ring through [3+2]-cycloaddition reactions, although current yields can be moderate and require optimization. nih.gov

The table below summarizes conventional versus greener synthetic approaches.

| Method | Reagents/Conditions | Advantages | Disadvantages/Limitations |

| Conventional | Amidoximes and chloroacetyl chloride with dehydrating agents (e.g., POCl3, SOCl2) in solvents like benzene. acs.orgbeilstein-journals.org | Well-established procedures. | Use of harsh, toxic reagents; often requires high temperatures and long reaction times; generates significant waste. |

| Microwave-Assisted | Amidoximes and acyl chlorides with catalysts like K2CO3 or NH4F/Al2O3. nih.govnih.gov | Extremely short reaction times; good yields; reduced energy consumption. | Requires specialized microwave equipment. |

| Solvent-Free | Reacting 3-aryl-5-chloromethyl-1,2,4-oxadiazole with alcohols under solvent-free conditions. researchgate.net | Eliminates solvent waste; simplified workup. | Limited to specific reaction types (e.g., thioether formation). researchgate.net |

| Photoredox Catalysis | Disubstituted-2H-azirines and nitrosoarenes with an organic dye catalyst under visible light. nih.gov | Environmentally friendly (uses light); mild conditions. | Moderate yields (35-50%) may limit broad application. nih.gov |

| Mechanochemistry | Solid-state grinding or milling. nih.gov | Solvent-free; increased reaction rates; quantitative yields. | Not yet documented for this compound synthesis. nih.gov |

Future research will likely focus on optimizing these greener methods to improve yields and expand their applicability to the synthesis of this compound and its derivatives, making the production of this important scaffold more sustainable.

Exploration of Novel Catalytic Systems for Transformations Involving the Chloromethyl Moiety

The chloromethyl group at the 5-position of the oxadiazole ring is a highly reactive electrophilic site, primarily utilized for nucleophilic substitution reactions. While many procedures rely on stoichiometric amounts of base, there is a growing interest in employing catalytic systems to enhance efficiency, selectivity, and substrate scope.

A common transformation involves the S-alkylation of thiols or N-alkylation of amines and other heterocycles. Recent studies have utilized systems like potassium carbonate (K2CO3) and potassium iodide (KI) in solvents such as dimethylformamide (DMF) to facilitate the coupling of 5-(chloromethyl)-1,2,4-oxadiazoles with quinazoline-4-one scaffolds. frontiersin.org In this context, KI can act as a catalyst by undergoing a Finkelstein reaction with the chloromethyl group to form a more reactive iodomethyl intermediate in situ, thereby accelerating the rate of nucleophilic substitution.

Traditional alkylation methods often require harsh conditions, such as the use of strong, non-nucleophilic bases like lithiated reagents, to deprotonate the nucleophile. beilstein-journals.org The development of milder catalytic systems is therefore highly desirable. Phase-transfer catalysts could represent a valuable, yet underexplored, avenue for these transformations. Such catalysts would facilitate the reaction between the water-insoluble oxadiazole substrate and water-soluble inorganic nucleophiles, avoiding the need for harsh and anhydrous conditions.

The table below outlines catalytic approaches for the functionalization of the chloromethyl group.

| Catalytic System | Reaction Type | Example | Research Focus |

| Potassium Iodide (KI) | Nucleophilic Substitution (Finkelstein reaction) | Coupling of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles with 2-mercapto-3-phenylquinazolin-4(3H)-one. frontiersin.org | Optimization of reaction conditions and expansion to a broader range of nucleophiles. |

| Zinc Iodide (ZnI2) | Chloromethylation (Formation) | Catalyzes chloromethylation of aromatic compounds under mild conditions. smolecule.com | Exploration of its potential in catalyzing the reverse reaction or other transformations of the chloromethyl group. |

| Pyridine | Nucleophilic Substitution | Used as a base and catalyst in the alkylation of piperazine (B1678402) derivatives with 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol. acs.org | Investigation of more efficient organocatalysts to improve yields and reduce reaction times. |

Future research should focus on discovering novel metal-based or organocatalytic systems that can activate the C-Cl bond under mild conditions, potentially enabling transformations that are currently challenging, such as cross-coupling reactions.

Expansion of Reaction Scope for Carbon-Halogen Bond Functionalization in the Oxadiazole System

The versatility of this compound as a synthetic intermediate is directly proportional to the variety of transformations its carbon-halogen bond can undergo. Research has demonstrated that the chloromethyl group can react with a wide array of nucleophiles, leading to diverse molecular architectures.

The primary reaction is nucleophilic substitution, where the chlorine atom is displaced. This has been successfully demonstrated with N-, S-, and O-nucleophiles. For example, reactions with various substituted thiols, such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, have been used to create larger molecules linked by a thioether bridge. d-nb.info Similarly, reactions with ammonium thiocyanate (B1210189) (NH4SCN) yield the corresponding thiocyanate derivative, which can be further transformed into thioethers. researchgate.net

An interesting and unexpected reaction pathway was observed when 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles were treated with potassium cyanide (KCN). beilstein-journals.orgbeilstein-journals.org Instead of simple substitution to form the expected nitrile, the reaction led to a trisubstituted acetonitrile (B52724) product, indicating a complex sequence of substitution and deprotonation/alkylation steps. beilstein-journals.orgbeilstein-journals.org Under different conditions, this reaction could even lead to a decyanated alkane product. beilstein-journals.orgbeilstein-journals.org These findings highlight that the functionalization of the C-Cl bond can lead to complex and novel molecular scaffolds beyond simple substitution.

The table below details the scope of C-Cl bond functionalization with various nucleophiles.

| Nucleophile Type | Specific Nucleophile | Reaction Conditions | Product Functional Group | Reference |

| S-Nucleophile | Ammonium Thiocyanate (NH4SCN) | Triethylene glycol, 60 °C | Thiocyanate (-SCN) | researchgate.net |

| S-Nucleophile | 2-mercapto-3-phenylquinazolin-4(3H)-one | K2CO3, KI, DMF, rt, 24h | Thioether (-S-R) | frontiersin.org |

| S-Nucleophile | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | K2CO3, CH3CN, reflux | Thioether (-S-R) | d-nb.info |

| C-Nucleophile | Potassium Cyanide (KCN) | CH3CN, rt | Trisubstituted Acetonitrile | beilstein-journals.orgbeilstein-journals.org |

| N-Nucleophile | Piperazine derivatives | Pyridine, THF, rt | N-alkylated piperazine | acs.org |

| O-Nucleophile | Secondary Alcohols | Solvent-free, 60 °C | Thioether (from intermediate) | researchgate.net |

| O-Nucleophile | 3-chloro-5-(trifluoromethyl)pyridin-2-ol | K2CO3, CH3CN, reflux | Aryl Ether (-O-Ar) | d-nb.info |

Future work in this area should aim to expand the portfolio of compatible nucleophiles, including carbon-based nucleophiles in the context of metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), which remain largely unexplored for this specific substrate.

Investigations into Solid-Phase Synthesis Applications of this compound

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and drug discovery, allowing for the rapid generation of large libraries of compounds. The this compound molecule is an excellent candidate for solid-phase applications due to its reactive chloromethyl "handle."

The chloromethyl group can be used to immobilize the oxadiazole scaffold onto a solid support, such as a Wang or Rink amide resin that has been functionalized with a suitable nucleophile (e.g., a hydroxyl or amine group). Once anchored to the resin, the other positions of the oxadiazole ring (if appropriately functionalized) or the substituent at the 3-position could be subjected to a series of chemical modifications. After the desired molecular complexity is achieved, the final product can be cleaved from the resin.

This strategy offers several advantages:

High-Throughput Synthesis: Enables the parallel synthesis of hundreds or thousands of distinct oxadiazole derivatives.

Simplified Purification: Excess reagents and by-products are easily removed by washing the resin, eliminating the need for tedious chromatographic purification at each step.

Automation: The process can be automated, further increasing efficiency.

While the literature contains numerous examples of solution-phase syntheses using this compound as a building block, its application in a solid-phase context is not yet widely reported. frontiersin.orgd-nb.info This represents a significant opportunity for future research. Investigations could focus on optimizing the conditions for attaching the scaffold to various resins and confirming the stability of the oxadiazole ring and the anchoring linkage to a wide range of reaction conditions. The development of a robust solid-phase synthetic route would greatly accelerate the exploration of the chemical space around the 1,2,4-oxadiazole core for applications in drug discovery and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.